4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a methyl group at position 2 and a 1H-pyrazol-1-yl group at position 4. The piperazine ring at position 4 is further functionalized with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Its structural complexity arises from the integration of pyrimidine, pyridine, and pyrazole rings, along with halogen (Cl) and trifluoromethyl (-CF₃) substituents.
Properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N7/c1-12-25-15(10-16(26-12)29-4-2-3-24-29)27-5-7-28(8-6-27)17-14(19)9-13(11-23-17)18(20,21)22/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNCBDNEGZBLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the inhibition of the enzyme, thereby affecting the post-translational modification process that is vital for bacterial cell viability and virulence.
Biochemical Pathways
The inhibition of Sfp-PPTase by this compound affects the secondary metabolism of bacteria. This results in the attenuation of the production of Sfp-PPTase-dependent metabolites
Pharmacokinetics
The compound has been highlighted for its in vitro absorption, distribution, metabolism, and excretion (ADME) properties. It also has favorable in vivo pharmacokinetic profiles. These properties impact the bioavailability of the compound, making it a potential utility as a small-molecule inhibitor.
Result of Action
The compound’s action results in the thwarting of bacterial growth. It has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses. It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli. .
Biological Activity
The compound 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data tables and case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 366.77 g/mol. The structure features multiple functional groups, including a piperazine ring, a pyridine moiety, and a pyrazole substituent.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClF3N4 |
| Molecular Weight | 366.77 g/mol |
| CAS Number | Not specified |
Research indicates that compounds with similar structural frameworks exhibit various biological activities, primarily through modulation of specific enzymatic pathways. The presence of the pyridine and pyrazole rings suggests potential interactions with receptors and enzymes involved in signaling pathways.
Pharmacological Effects
- Anticancer Activity : Some studies suggest that derivatives of pyrimidine compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Antimicrobial Properties : The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and antimicrobial efficacy against various pathogens.
- Neuroprotective Effects : Compounds with similar structures have shown promise in models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways.
Case Studies
- Study on Antitumor Activity :
- Neuroprotective Mechanisms :
Comparative Studies
Recent research has compared the biological activities of various pyrimidine derivatives to identify promising candidates for drug development. The following table summarizes findings from multiple studies:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. The piperazine and pyridine moieties are believed to enhance its anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Neuropharmacological Effects
The compound's piperazine ring suggests potential neuropharmacological applications. Piperazine derivatives are often explored for their ability to interact with neurotransmitter systems, which could lead to the development of new treatments for neurological disorders. Preliminary studies have indicated that compounds with similar structures may exhibit anxiolytic and antidepressant effects .
Agricultural Applications
Insecticidal Properties
The compound has been identified as a broad-spectrum insecticide. Its mode of action involves interfering with the nervous system of insects, leading to paralysis and eventual death. This makes it a candidate for agricultural applications where pest control is critical. The trifluoromethyl group enhances its biological activity, making it effective against a range of pests .
Biochemical Research
Proteomics Research
In biochemical contexts, this compound is utilized as a biochemical tool for proteomics research. It can serve as a probe for studying protein interactions and functions due to its ability to bind selectively to certain proteins. This application is crucial for understanding cellular mechanisms and developing targeted therapies .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through modulation of cell signaling pathways | Development of new anticancer drugs |
| Neuropharmacology | Potential anxiolytic and antidepressant effects | New treatments for neurological disorders |
| Agricultural Science | Broad-spectrum insecticide targeting insect nervous systems | Effective pest control solutions |
| Biochemical Research | Tool for proteomics, studying protein interactions | Insights into cellular mechanisms |
Case Studies and Research Findings
- Anticancer Studies : A study published in ACS Publications highlighted the potential of pyrimidine derivatives in inhibiting cancer cell proliferation, suggesting that modifications such as those present in this compound could enhance efficacy against specific cancer types .
- Insecticidal Efficacy : Research conducted on related compounds demonstrated significant insecticidal activity, with effects observed at low concentrations, indicating that this compound could be optimized for use in agricultural settings .
- Neuropharmacological Research : Investigations into piperazine derivatives have shown promise in treating anxiety disorders, with studies indicating that modifications can lead to improved binding affinity to serotonin receptors, potentially paving the way for new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogues include:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Heterocycle Differences: The target compound’s pyrimidine core contrasts with pyridazine in . Pyrazolo[3,4-d]pyrimidines () share the pyrimidine scaffold but lack the piperazine linkage, limiting their conformational flexibility compared to the target compound .
Substituent Impact: The trifluoromethyl group in the target compound and ’s derivative enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs . The 1H-pyrazol-1-yl group at position 6 (target) vs.
Biological Activity Trends: Piperazine-linked pyridazines () show anti-bacterial and anti-platelet effects, suggesting the target compound’s piperazine-pyridine motif may confer similar pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of this compound that influence its reactivity and biological activity?
- Answer : The compound contains a pyrimidine core substituted with a trifluoromethyl group, a methyl group, and a pyrazole ring. The piperazine linker connected to a 3-chloro-5-(trifluoromethyl)pyridine moiety introduces conformational flexibility and hydrogen-bonding potential. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to π-π stacking interactions. These features are critical for binding to biological targets, such as enzymes or receptors .
Q. What are the common synthetic routes for this compound, and what reagents/conditions are critical for successful synthesis?
- Answer : Synthesis typically involves sequential nucleophilic substitutions on the pyrimidine core. For example:
Step 1 : Introduction of the piperazine moiety via Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in solvents like toluene at 110°C .
Step 2 : Pyrazole incorporation via SNAr reaction with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) at 80°C .
Critical factors include temperature control to avoid side reactions and reagent purity for high yields (>70%) .
Q. Which spectroscopic and crystallographic methods are typically employed for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole proton signals at δ 8.2–8.5 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., Cl1–C2–C3–C5 torsion angle: −1.8°) and packing interactions .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₇ClF₃N₇: 464.11) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound during multi-step synthesis?
- Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for SNAr reactions to stabilize transition states .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(dba)₂ vs. Pd(OAc)₂) for coupling efficiency .
- Temperature gradients : Optimize stepwise heating (e.g., 60°C → 110°C) to minimize decomposition .
- Workflow :
Reaction → TLC monitoring → Column chromatography (silica gel, EtOAc/hexane) → Recrystallization (MeOH/H₂O)
Contradictions in solvent choice (e.g., dichloromethane vs. toluene for coupling) should be resolved via DoE (Design of Experiments) .
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound across different studies?
- Answer :
- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls .
- Structural analogs : Compare bioactivity of derivatives (e.g., replacing pyrazole with imidazole) to isolate key pharmacophores .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile IC₅₀ discrepancies in enzyme inhibition assays .
Q. What computational methods are used to predict the binding affinity and interaction mechanisms of this compound with biological targets?
- Answer :
-
Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). The pyrimidine core often occupies the ATP-binding pocket .
-
MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
-
QSAR models : Develop regression models using descriptors like logP and polar surface area to predict bioavailability .
Computational Tool Application AutoDock Vina Docking to kinase targets GROMACS Stability of ligand-receptor complexes MOE Pharmacophore mapping
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
